1-allyl-2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible approach could be through boron-catalyzed hydrosulfonylation of a 1,3-diene with sulfinic acid. This method allows for the regioselective formation of branched allylic sulfones without the need for transition metal catalysts. The advantages of this approach include readily available starting materials, cost-effective reagents, simple operation, and excellent atom economy .
Molecular Structure Analysis
The molecular structure of 1-allyl-2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole consists of an imidazole core, an allyl group, and a sulfonyl group. The fluorobenzyl substituent enhances its complexity and potential reactivity. The specific arrangement of atoms and functional groups determines its properties and behavior in chemical reactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, radical additions, and electrophilic processes. Understanding its reactivity is crucial for designing synthetic routes and exploring its applications .
Scientific Research Applications
Antimicrobial Properties
- A series of novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles demonstrated potential antimicrobial activity against various pathogenic bacterial and fungal strains. This includes compounds synthesized using allylation processes similar to that in 1-allyl-2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole (Sharma et al., 2017).
Catalysis in Organic Synthesis
- Imidazolium-tagged chiral diamidophosphite ligands were used in palladium allylic complexes for asymmetric allylic alkylation, amination, and sulfonylation in organic synthesis (Bravo et al., 2014).
Synthesis and Structural Analysis
- The synthesis and characterization of 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives, including spectral characterization and DFT docking studies, highlight the structural significance of these compounds (Ganga & Sankaran, 2020).
Potential Antioxidant Activity
- A series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles were synthesized and evaluated for their antioxidant properties. This research indicates the potential of similar compounds like this compound in antioxidant applications (Naik et al., 2012).
Diverse Medicinal Applications
- Imidazole compounds, including variants like this compound, have been explored for a broad array of medicinal applications such as antibacterial, antiviral, anti-inflammatory, and anticancer properties (Gurav et al., 2022).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)31(29,30)18-19-13-15-22(26)16-14-19/h2-16H,1,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYMLJXXMZEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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